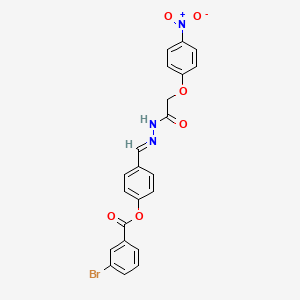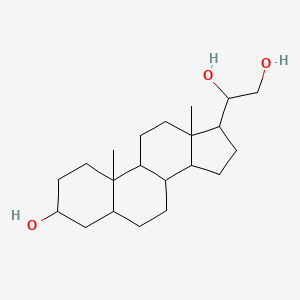![molecular formula C24H16N2O B11991733 Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- CAS No. 109876-81-5](/img/structure/B11991733.png)
Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is a heterocyclic compound that features a fused oxazole and pyridine ring system with three phenyl groups attached at the 2, 5, and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride derivatives in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Example Reaction:
Starting Materials: 2-aminopyridine, benzoyl chloride derivatives
Reagents: Triethylamine (base)
Conditions: Reflux in an appropriate solvent such as dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxazolo[4,5-b]pyridine
- Isoxazolo[5,4-b]pyridine
- Thiazolo[5,4-b]pyridine
Uniqueness
Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and the ability to undergo specific chemical transformations.
Conclusion
Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and chemical methodologies. Continued research into this compound and its derivatives is likely to yield further insights and innovations in multiple fields.
Propriétés
Numéro CAS |
109876-81-5 |
|---|---|
Formule moléculaire |
C24H16N2O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2,5,7-triphenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
OMAHQDHNLSYPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl]benzamide](/img/structure/B11991675.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)


